
(6-(Dimethoxymethyl)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(Dimethoxymethyl)pyridin-3-yl)boronic acid: is an organoboron compound that features a pyridine ring substituted with a boronic acid group and a dimethoxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Dimethoxymethyl)pyridin-3-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed borylation of 6-(dimethoxymethyl)pyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: (6-(Dimethoxymethyl)pyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, (6-(Dimethoxymethyl)pyridin-3-yl)boronic acid is used as a building block in the synthesis of complex molecules via cross-coupling reactions. It is particularly valuable in the synthesis of heterocyclic compounds and natural product analogs .
Biology and Medicine: This makes them potential candidates for drug development and biochemical research .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-boron bonds .
Mecanismo De Acción
The primary mechanism by which (6-(Dimethoxymethyl)pyridin-3-yl)boronic acid exerts its effects is through the formation of carbon-carbon bonds in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl or vinyl-aryl product .
Comparación Con Compuestos Similares
3-Pyridinylboronic acid: Similar in structure but lacks the dimethoxymethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2,6-Dimethoxy-3-pyridineboronic acid: Similar in structure but with methoxy groups at different positions, which can influence its reactivity and selectivity in chemical reactions.
Uniqueness: The presence of the dimethoxymethyl group in (6-(Dimethoxymethyl)pyridin-3-yl)boronic acid provides unique steric and electronic properties that can influence its reactivity and selectivity in cross-coupling reactions. This makes it a valuable compound for the synthesis of complex molecules where such properties are advantageous .
Propiedades
Fórmula molecular |
C8H12BNO4 |
|---|---|
Peso molecular |
197.00 g/mol |
Nombre IUPAC |
[6-(dimethoxymethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H12BNO4/c1-13-8(14-2)7-4-3-6(5-10-7)9(11)12/h3-5,8,11-12H,1-2H3 |
Clave InChI |
IVBJEUCQHNJVFC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(C=C1)C(OC)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride](/img/structure/B13468248.png)
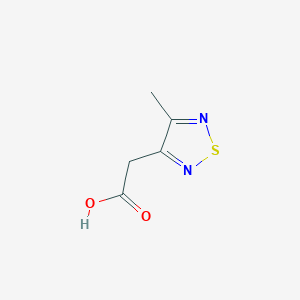
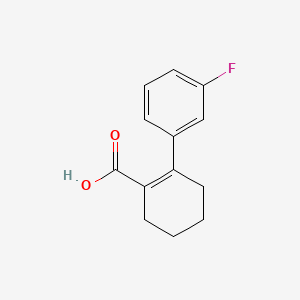
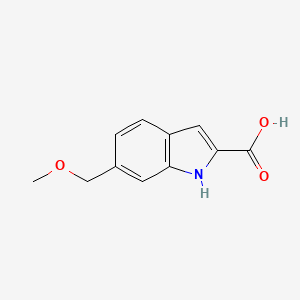
![1-[1-(2,2-Dimethoxyethyl)cyclopentyl]methanamine](/img/structure/B13468256.png)
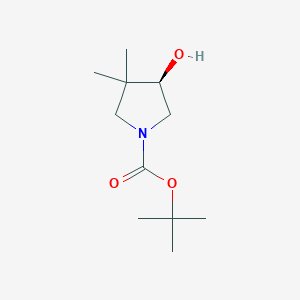
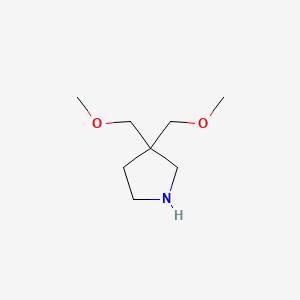
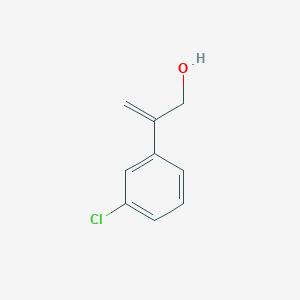
![N-[2-(methylsulfanyl)ethyl]methanesulfonamide](/img/structure/B13468305.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B13468308.png)
![5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-d][1,4]diazepine hydrochloride](/img/structure/B13468321.png)
amine hydrochloride](/img/structure/B13468326.png)
![Ethyl2-[(2,4-dichlorothiophen-3-yl)amino]acetate](/img/structure/B13468339.png)

